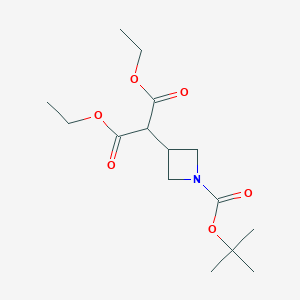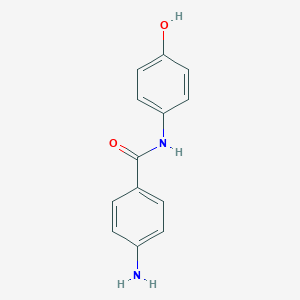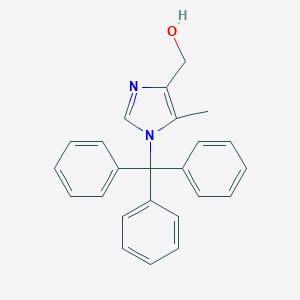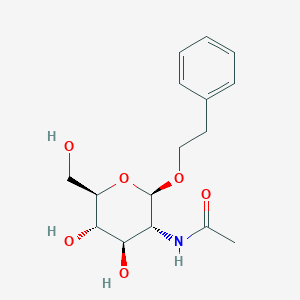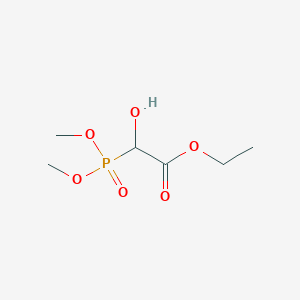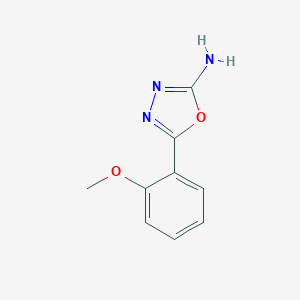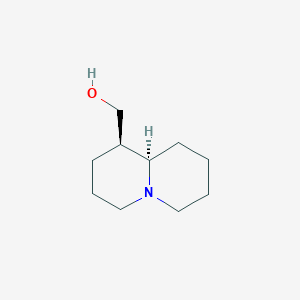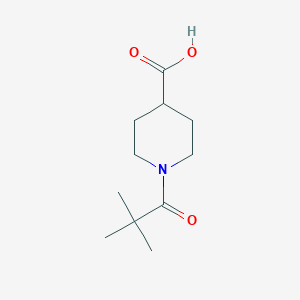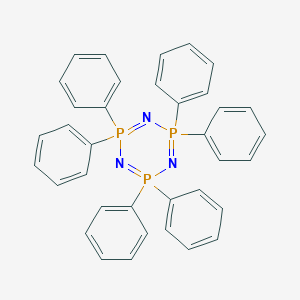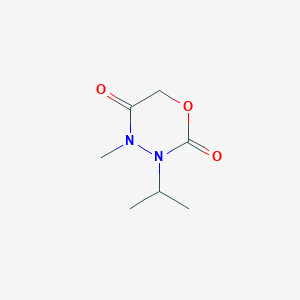
4-Methyl-3-propan-2-yl-1,3,4-oxadiazinane-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-propan-2-yl-1,3,4-oxadiazinane-2,5-dione, also known as MPD, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. MPD is a cyclic urea derivative that has a unique structure and properties, making it an interesting subject of study.
Mécanisme D'action
The mechanism of action of 4-Methyl-3-propan-2-yl-1,3,4-oxadiazinane-2,5-dione is not fully understood, but it is believed to act as a nucleophile in organic reactions and to interact with biological molecules through hydrogen bonding and hydrophobic interactions.
Effets Biochimiques Et Physiologiques
4-Methyl-3-propan-2-yl-1,3,4-oxadiazinane-2,5-dione has been shown to have some biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, which is important for the regulation of neurotransmitters in the brain. It has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-Methyl-3-propan-2-yl-1,3,4-oxadiazinane-2,5-dione is its unique structure, which makes it a useful building block for the synthesis of other compounds. However, its limited availability and potential toxicity are some of the limitations that may affect its use in lab experiments.
Orientations Futures
There are several future directions for the study of 4-Methyl-3-propan-2-yl-1,3,4-oxadiazinane-2,5-dione, including the development of new synthetic methods for its preparation, the investigation of its potential as a catalyst for organic reactions, and the exploration of its biological activity and potential applications in medicine. Additionally, the study of the structure-activity relationship of 4-Methyl-3-propan-2-yl-1,3,4-oxadiazinane-2,5-dione and its derivatives may provide insights into the design of new compounds with improved properties and applications.
Méthodes De Synthèse
The synthesis of 4-Methyl-3-propan-2-yl-1,3,4-oxadiazinane-2,5-dione can be achieved through different methods, including the reaction of 2-methyl-2-nitropropane with ethyl oxalate, followed by reduction with zinc and hydrochloric acid. Another method involves the reaction of 2-methyl-2-nitropropane with ethyl chloroformate, followed by treatment with hydrazine hydrate.
Applications De Recherche Scientifique
4-Methyl-3-propan-2-yl-1,3,4-oxadiazinane-2,5-dione has been studied for its potential applications in various fields, including as a precursor for the synthesis of other compounds, as a catalyst for organic reactions, and as a building block for the development of new drugs.
Propriétés
Numéro CAS |
197634-69-8 |
|---|---|
Nom du produit |
4-Methyl-3-propan-2-yl-1,3,4-oxadiazinane-2,5-dione |
Formule moléculaire |
C7H12N2O3 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
4-methyl-3-propan-2-yl-1,3,4-oxadiazinane-2,5-dione |
InChI |
InChI=1S/C7H12N2O3/c1-5(2)9-7(11)12-4-6(10)8(9)3/h5H,4H2,1-3H3 |
Clé InChI |
JFWYDMNCZPCQIY-UHFFFAOYSA-N |
SMILES |
CC(C)N1C(=O)OCC(=O)N1C |
SMILES canonique |
CC(C)N1C(=O)OCC(=O)N1C |
Synonymes |
2H-1,3,4-Oxadiazine-2,5(6H)-dione,dihydro-4-methyl-3-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B175475.png)
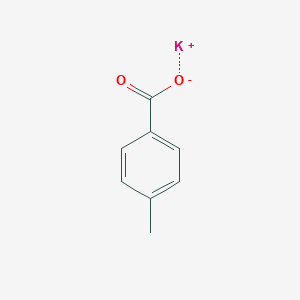
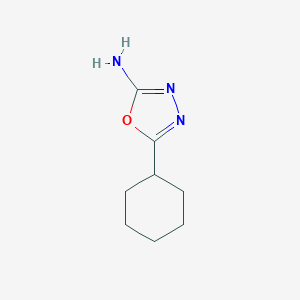
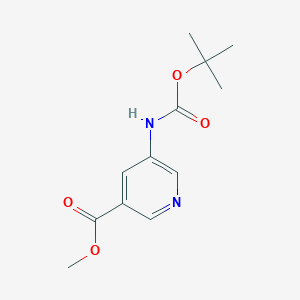
![5-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B175483.png)
